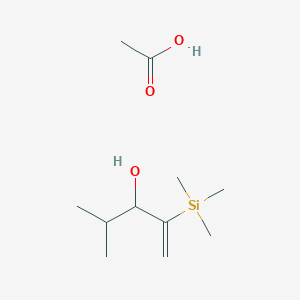
Acetic acid;4-methyl-2-trimethylsilylpent-1-en-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;4-methyl-2-trimethylsilylpent-1-en-3-ol is a compound that combines the properties of acetic acid and a trimethylsilyl group. This compound is characterized by its unique structure, which includes a silicon atom bonded to three methyl groups and a pentenol moiety. The presence of the trimethylsilyl group imparts specific chemical properties, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-methyl-2-trimethylsilylpent-1-en-3-ol typically involves the reaction of 4-methyl-2-penten-1-ol with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of a silyl ether intermediate, which is then hydrolyzed to yield the final product. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;4-methyl-2-trimethylsilylpent-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) and bromine (Br2) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Acetic acid;4-methyl-2-trimethylsilylpent-1-en-3-ol has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl ethers and as a protecting group for alcohols.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of acetic acid;4-methyl-2-trimethylsilylpent-1-en-3-ol involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes. Additionally, the compound can undergo hydrolysis to release active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: Used as a reagent in organic synthesis for silylation reactions.
4-methyl-2-penten-1-ol: A precursor in the synthesis of acetic acid;4-methyl-2-trimethylsilylpent-1-en-3-ol.
Acetic acid: A simple carboxylic acid with widespread applications in industry and research.
Uniqueness
This compound is unique due to the presence of both the acetic acid and trimethylsilyl moieties in its structure. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various applications.
Properties
CAS No. |
62527-82-6 |
|---|---|
Molecular Formula |
C11H24O3Si |
Molecular Weight |
232.39 g/mol |
IUPAC Name |
acetic acid;4-methyl-2-trimethylsilylpent-1-en-3-ol |
InChI |
InChI=1S/C9H20OSi.C2H4O2/c1-7(2)9(10)8(3)11(4,5)6;1-2(3)4/h7,9-10H,3H2,1-2,4-6H3;1H3,(H,3,4) |
InChI Key |
YSSFYYPDNNNLGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=C)[Si](C)(C)C)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















